molecular formula C13H21NO6 B2655891 2-[(2-Methylpropan-2-yl)oxycarbonyl]-6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylic acid CAS No. 2470437-58-0

2-[(2-Methylpropan-2-yl)oxycarbonyl]-6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylic acid

Cat. No. B2655891
CAS RN: 2470437-58-0
M. Wt: 287.312
InChI Key: JJLFIJNUCLZNAK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to its spirocyclic structure. A spirocyclic compound is a cyclic compound in which one atom is common to two rings . In this case, the spirocyclic structure is formed by two oxygen atoms and one nitrogen atom.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 287.312. Its density is approximately 1.16±0.1 g/cm3 . The boiling point is around 421.0±38.0 °C at 760 mmHg . Unfortunately, the melting point and flash point are not available .

Scientific Research Applications

Synthesis and Structural Analysis

Research into azaspiro[4.5]decane systems has provided valuable insights into synthetic methodologies for constructing spirocyclic compounds, which are notable for their complex structures and potential pharmaceutical applications. For instance, Martin‐Lopez and Bermejo (1998) described the synthesis of azaspiro[4.5]decane systems through oxidative cyclization of olefinic precursors, showcasing the potential for creating structurally complex molecules from simpler building blocks (Martin‐Lopez & Bermejo, 1998).

Conformational Analysis and Peptide Mimetics

Spirolactams, as conformationally restricted pseudopeptides, represent another intriguing application area. The synthesis of specific diazaspiro[4.5]decanes as peptide mimetics for use in medicinal chemistry highlights their utility in mimicking biologically active peptides. This is particularly relevant in the design of novel therapeutics that benefit from enhanced stability and bioavailability characteristics compared to traditional peptide-based drugs. Fernandez et al. (2002) explored this by synthesizing spirolactams that serve as constrained surrogates for dipeptides, demonstrating their potential in drug design and development (Fernandez et al., 2002).

Chemical Reactivity and Derivative Synthesis

The flexibility in synthesizing enantiomerically pure dioxaspiro[4.5]decanes from propargylic and homopropargylic alcohols, as demonstrated by Schwartz et al. (2005), further underscores the chemical versatility of spirocyclic compounds. Their work presents a method for constructing spiroacetal systems, which are significant in the synthesis of natural products and pharmaceuticals (Schwartz et al., 2005).

Potential Pharmacological Applications

The study of spirocyclic compounds extends into pharmacological applications, where their unique structural features can lead to novel modes of biological activity. The synthesis and evaluation of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists, as explored by Brubaker and Colley (1986), provide a glimpse into how these compounds can be tailored for specific therapeutic targets (Brubaker & Colley, 1986).

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO6/c1-12(2,3)20-11(17)14-5-4-13(7-14)8-18-6-9(19-13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLFIJNUCLZNAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)COCC(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Methylpropan-2-yl)oxycarbonyl]-6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylic acid

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